molecular formula C7H13FN2 B14909281 5-Fluoro-2,7-diazaspiro[3.5]nonane

5-Fluoro-2,7-diazaspiro[3.5]nonane

Cat. No.: B14909281
M. Wt: 144.19 g/mol
InChI Key: NGEHSBYZBMVDGG-UHFFFAOYSA-N
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Description

5-Fluoro-2,7-diazaspiro[3.5]nonane is a bicyclic amine scaffold featuring a spirocyclic core with a fluorine atom at the 5-position. The fluorine substitution introduces electronegativity and metabolic stability, which may enhance binding affinity or pharmacokinetic properties compared to non-fluorinated analogs .

Properties

Molecular Formula

C7H13FN2

Molecular Weight

144.19 g/mol

IUPAC Name

5-fluoro-2,7-diazaspiro[3.5]nonane

InChI

InChI=1S/C7H13FN2/c8-6-3-9-2-1-7(6)4-10-5-7/h6,9-10H,1-5H2

InChI Key

NGEHSBYZBMVDGG-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C12CNC2)F

Origin of Product

United States

Preparation Methods

Cyclization of Fluorinated Diamine Precursors

A common approach involves cyclizing a diamine precursor with a fluorinated substituent. For example:

  • Linear Precursor Synthesis : A fluorinated diamine (e.g., 5-fluoro-2,7-diaminoheptane) is generated via nucleophilic substitution or fluorination of non-fluorinated analogs.
  • Cyclization : Intramolecular nucleophilic attack forms the spirocyclic structure. Reagents such as phase-transfer catalysts (e.g., tetrabutylammonium salts) or iodide salts (e.g., KI) facilitate cyclization under mild conditions.

Example Reaction Conditions :

Step Reagents/Solvent Temperature Yield Reference
Cyclization DMF, KI, Phase-transfer catalyst 70–100°C >82%
Acid scavenging K₂CO₃ or NaHCO₃ 25–50°C N/A

The use of acid-binding agents prevents side reactions (e.g., alkyl halide formation).

Fluorination of Spirocyclic Intermediates

Post-cyclization fluorination is an alternative strategy, leveraging electrophilic or nucleophilic fluorinating agents:

  • Electrophilic Fluorination : Fluorinating agents like Selectfluor™ or NFSI introduce fluorine at position 5. This method requires directing groups to ensure regioselectivity.
  • Nucleophilic Substitution : A halogenated intermediate (e.g., 5-chloro-2,7-diazaspiro[3.5]nonane) undergoes displacement with a fluorine source (e.g., KF or AgF).

Challenges :

  • Low yields due to steric hindrance at the spiro center.
  • Competing side reactions (e.g., ring opening).

Use of Boc-Protected Intermediates

Boc-protected derivatives (e.g., tert-butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate) are frequently synthesized and deprotected to yield the free base.

Synthetic Workflow :

  • Carboxylation : Introduce a carboxylic acid group at position 7.
  • Boc Protection : React with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base (e.g., DMAP).
  • Deprotection : Remove the Boc group using TFA or HCl in dioxane.

Key Data :

Step Reagents Solvent Yield Reference
Boc Protection Boc₂O, DMAP DCM 60–80%
Deprotection TFA DCM 90–95%

Advanced Coupling Strategies

For complex derivatives (e.g., this compound linked to heterocycles), cross-coupling reactions are employed:

Suzuki-Miyaura Coupling

A brominated or iodinated spirocyclic core reacts with arylboronic acids under palladium catalysis. Example:

Parameter Details
Catalyst Pd(PPh₃)₄
Base K₂CO₃
Solvent Dioxane/H₂O
Yield 50–70%

Acylation Reactions

The free amine at position 2 is acylated with acid chlorides or anhydrides. For example:

  • Reagents : Acryloyl chloride, DIPEA.
  • Solvent : DCM or THF.
  • Yield : 40–60%.

Critical Data Tables

Table 1: Summary of Synthetic Routes

Route Key Steps Advantages Limitations
Cyclization Diamine → Spirocycle High yield, scalable Steric challenges
Post-Fluorination Halogen → Fluorine Flexibility Low regioselectivity
Boc Protection Carboxylation → Boc → Deprotection Stability of intermediates Multistep complexity

Table 2: Reagent and Solvent Optimization

Reaction Optimal Reagents Solvent Temperature Yield
Cyclization KI, TBAB DMF 70–100°C >82%
Fluorination KF, CuI DMSO 80–100°C 30–50%
Boc Protection Boc₂O, DMAP DCM 0–25°C 70–80%

Case Studies and Research Outcomes

Boc-Deprotected Derivatives

tert-Butyl this compound-7-carboxylate (PubChem CID: 129964168) serves as a key intermediate. Deprotection with TFA yields the free amine, enabling further functionalization (e.g., amide bond formation).

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2,7-diazaspiro[3.5]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

5-Fluoro-2,7-diazaspiro[3.5]nonane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with proteins and enzymes.

    Medicine: It is explored as a potential drug candidate for various therapeutic applications, including as a ligand for sigma receptors.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2,7-diazaspiro[3.5]nonane involves its interaction with specific molecular targets. For instance, it has been shown to act as a ligand for sigma receptors, which are involved in various biological processes. The compound can modulate the activity of these receptors, leading to potential therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Antitubercular Activity: Benzyl-substituted analogs (e.g., 2-benzyl derivatives) show potent inhibition of DprE1, a critical enzyme in mycobacterial cell wall synthesis. The nitro group in benzothiazinones is reduced to a nitroso intermediate that covalently binds Cys387 in DprE1 . Fluorine at C5 may similarly enhance target engagement through electronic effects or steric optimization.
  • Sigma Receptor Modulation : Phenyl and benzyl substituents at N7 (e.g., compound 4b) confer high S1R affinity (Ki = 2.7 nM) and functional antagonism, while methyl groups (e.g., 2-methyl analog) exhibit weaker binding . Fluorine’s electronegativity could fine-tune receptor interactions, though experimental data are lacking.
  • Synthetic Accessibility: Fluorination introduces challenges compared to alkyl/aryl substitutions. Standard routes involve Buchwald-Hartwig amination or alkylation (e.g., tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate as a precursor) .

Functional and Pharmacological Differences

  • Sigma Receptor Subtype Selectivity :
    • Compound 4b (7-phenyl analog) acts as an S1R agonist, reversing mechanical allodynia in vivo, while 5b (amide-functionalized) shows antagonism .
    • Fluorine’s impact on subtype selectivity (S1R vs. S2R) remains speculative but could mimic phenyl’s π-π interactions or alter hydrogen bonding.
  • Metabolic Stability: Fluorine reduces oxidative metabolism in aromatic systems (e.g., 5-fluorouracil vs. uracil) . This property may extend to 5-fluoro-2,7-diazaspiro[3.5]nonane, improving its half-life over non-fluorinated analogs.

Computational and Structural Insights

  • Molecular modeling of 2,7-diazaspiro[3.5]nonane derivatives reveals that the spirocyclic core positions substituents optimally for target engagement. For S1R ligands, the basic amine interacts with Glu172, while hydrophobic groups (e.g., phenyl) occupy adjacent pockets .

Q & A

Q. What synthetic strategies are effective for introducing fluorine into the 2,7-diazaspiro[3.5]nonane scaffold?

Fluorine can be introduced via electrophilic fluorination or nucleophilic substitution. For example:

  • Electrophilic fluorination : Use Selectfluor® or N-fluoropyridinium salts under inert conditions to target sp³-hybridized carbons.
  • Nucleophilic displacement : Replace leaving groups (e.g., bromide or mesylate) with fluoride ions (e.g., KF or TBAF) in polar aprotic solvents like DMF at elevated temperatures (60–80°C).
    Key considerations : Monitor regioselectivity using NMR and LC-MS to confirm fluorination at the 5-position. Optimize reaction time to avoid over-fluorination .

Q. How can Boc protection/deprotection be optimized during the synthesis of 2,7-diazaspiro[3.5]nonane derivatives?

  • Protection : Use Boc₂O (di-tert-butyl dicarbonate) in THF or DCM with a catalytic base (e.g., DMAP) at 0°C to room temperature.
  • Deprotection : Treat with 30% TFA in DCM for 4 hours at room temperature. Neutralize with TEA post-deprotection to prevent side reactions.
    Data : Yields >85% are achievable with rigorous exclusion of moisture .

Q. What purification methods are recommended for isolating 5-fluoro-2,7-diazaspiro[3.5]nonane intermediates?

  • Flash chromatography : Use silica gel with gradients of hexane/EtOAc (90:10 to 70:30) for non-polar intermediates.
  • Recrystallization : For oxalate salts, dissolve in hot diethyl ether and precipitate by slow addition of oxalic acid.
    Note : Purity >95% is confirmed via ¹H NMR and HPLC .

Advanced Research Questions

Q. How does fluorine substitution at the 5-position influence sigma receptor (S1R/S2R) binding affinity?

Fluorine’s electronegativity enhances hydrogen-bonding with Glu172 in S1R, improving affinity. Data :

CompoundS1R Ki (nM)S2R Ki (nM)
4b (non-fluorinated)2.727
5b (fluorinated)13102
Fluorine reduces S2R selectivity but increases metabolic stability due to decreased CYP450 interactions .

Q. What in vivo models are suitable for evaluating the antiallodynic effects of 5-fluoro derivatives?

  • Mechanical hypersensitivity : Use the von Frey filament test in mice with neuropathic pain (e.g., sciatic nerve ligation).
  • Dosing : Administer 20 mg/kg intraperitoneally; compare to BD-1063 (S1R antagonist, 40 mg/kg).
  • Antagonist control : Co-administer PRE-084 (S1R agonist) to confirm S1R-mediated effects.
    Outcome : Full reversal of hypersensitivity at 20 mg/kg indicates potent S1R antagonism .

Q. How can computational methods resolve contradictions in structure-activity relationships (SAR) for spirocyclic derivatives?

  • Molecular docking : Model interactions with S1R’s Glu172 and Lys176 residues. Fluorine’s electrostatic potential maps explain altered binding modes.
  • MD simulations : Assess conformational stability of the spirocyclic core over 100 ns trajectories.
    Finding : Fluorine induces a 15° tilt in the spiro ring, reducing S2R pocket compatibility .

Q. What strategies improve aqueous solubility of this compound for in vivo studies?

  • Salt formation : Convert free base to oxalate or hydrochloride salts (e.g., Procedure F in ).
  • Prodrug design : Introduce phosphate esters at the secondary amine; hydrolyze in vivo via phosphatases.
    Data : Oxalate salts increase solubility by 10-fold (from 0.1 mg/mL to 1.2 mg/mL in PBS) .

Methodological Considerations

Q. How to validate regiochemical control during fluorination?

  • ¹⁹F NMR : Compare chemical shifts to reference compounds (δ = -120 to -150 ppm for sp³ C-F).
  • X-ray crystallography : Resolve fluorine placement in crystalline intermediates (e.g., tert-butyl this compound-2-carboxylate) .

Q. What analytical techniques confirm spirocyclic integrity post-synthesis?

  • ²D NMR (COSY, NOESY) : Verify through-space coupling between N7 and adjacent protons.
  • HRMS : Match exact mass to theoretical values (e.g., C₉H₁₄FN₂: [M+H]+ = 179.1192) .

Contradiction Analysis

Q. Why do some 2,7-diazaspiro[3.5]nonane derivatives show divergent S1R/S2R selectivity despite structural similarity?

  • Hypothesis : Substituent bulkiness (e.g., benzyl vs. phenethyl) alters access to S2R’s hydrophobic pocket.
  • Testing : Synthesize analogs with varied substituents and measure Ki ratios.
    Resolution : Phenethyl groups (e.g., AD178) reduce S2R affinity by 40% compared to benzyl (AD179), confirming steric effects .

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